molecular formula C22H32N2O4 B6033230 3-[(1-acetyl-4-piperidinyl)oxy]-N-(cyclohexylmethyl)-4-methoxybenzamide

3-[(1-acetyl-4-piperidinyl)oxy]-N-(cyclohexylmethyl)-4-methoxybenzamide

Cat. No. B6033230
M. Wt: 388.5 g/mol
InChI Key: GCFFIQODUAYORE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1-acetyl-4-piperidinyl)oxy]-N-(cyclohexylmethyl)-4-methoxybenzamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as ACPB and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 3-[(1-acetyl-4-piperidinyl)oxy]-N-(cyclohexylmethyl)-4-methoxybenzamide involves the modulation of the activity of the cannabinoid receptor type 1 (CB1 receptor) and the transient receptor potential vanilloid type 1 (TRPV1 receptor). This compound acts as a CB1 receptor antagonist and a TRPV1 receptor agonist, which results in the inhibition of the activity of the CB1 receptor and the activation of the TRPV1 receptor.
Biochemical and Physiological Effects:
3-[(1-acetyl-4-piperidinyl)oxy]-N-(cyclohexylmethyl)-4-methoxybenzamide has been found to have various biochemical and physiological effects. It has been found to reduce the release of glutamate and increase the release of GABA, which results in neuroprotective effects. It has also been found to reduce the activity of the NMDA receptor, which is involved in the development of pain and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(1-acetyl-4-piperidinyl)oxy]-N-(cyclohexylmethyl)-4-methoxybenzamide in lab experiments include its ability to modulate the activity of the CB1 receptor and the TRPV1 receptor, which makes it a useful tool for studying the functions of these receptors. However, the limitations of using this compound in lab experiments include its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-[(1-acetyl-4-piperidinyl)oxy]-N-(cyclohexylmethyl)-4-methoxybenzamide. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in the treatment of pain and inflammation. Additionally, further research is needed to investigate the pharmacokinetics and pharmacodynamics of this compound.

Synthesis Methods

The synthesis of 3-[(1-acetyl-4-piperidinyl)oxy]-N-(cyclohexylmethyl)-4-methoxybenzamide involves the reaction of 4-methoxybenzoyl chloride with N-cyclohexyl-N-methylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1-acetyl-4-piperidinol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) to obtain the final product.

Scientific Research Applications

3-[(1-acetyl-4-piperidinyl)oxy]-N-(cyclohexylmethyl)-4-methoxybenzamide has been studied for its potential applications in various areas of scientific research. It has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of pain and inflammation.

properties

IUPAC Name

3-(1-acetylpiperidin-4-yl)oxy-N-(cyclohexylmethyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O4/c1-16(25)24-12-10-19(11-13-24)28-21-14-18(8-9-20(21)27-2)22(26)23-15-17-6-4-3-5-7-17/h8-9,14,17,19H,3-7,10-13,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFFIQODUAYORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)OC2=C(C=CC(=C2)C(=O)NCC3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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